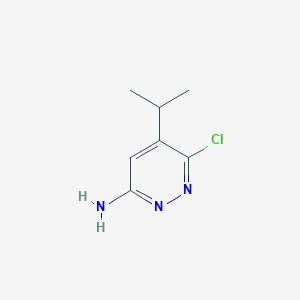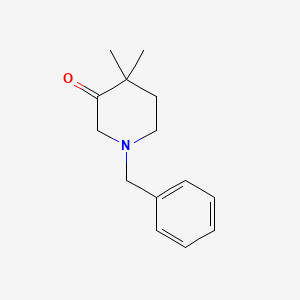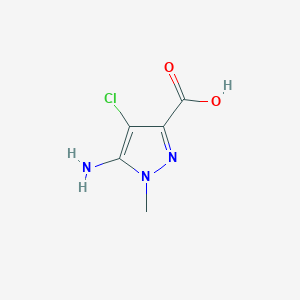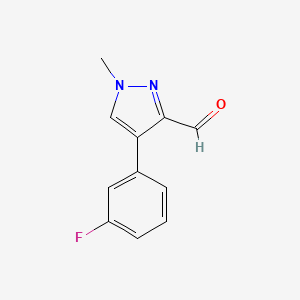
1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a methyl group at the 1-position and a 3-methylphenyl group at the 4-position, with a carbaldehyde group at the 3-position.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyrazole Synthesis: This method involves the reaction of hydrazine with β-ketoesters or β-diketones. In the case of this compound, the starting materials could be 3-methylbenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The reaction between 3-methylbenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The pyrazole ring can undergo reduction reactions, such as hydrogenation, to produce reduced derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring, with reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: H₂, Pd/C catalyst.
Substitution: Br₂, HNO₃, FeBr₃ catalyst.
Major Products Formed:
Oxidation: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Reduced pyrazole derivatives.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Pyrazole derivatives have shown biological activity, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research has explored the potential of pyrazole derivatives in drug development, targeting various diseases such as cancer and diabetes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact mechanism would vary based on the biological system and the specific derivative being studied.
Comparación Con Compuestos Similares
1-Methyl-3-(3-methylphenyl)-1H-pyrazole-3-carbaldehyde
1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde
1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde
Uniqueness: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. The presence of the 3-methylphenyl group at the 4-position provides distinct electronic and steric effects compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-methyl-4-(3-methylphenyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-3-5-10(6-9)11-7-14(2)13-12(11)8-15/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPFYECLCVOWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN(N=C2C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
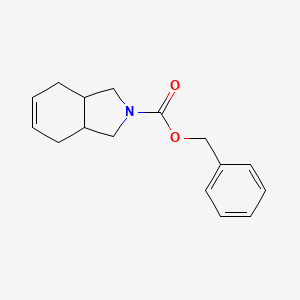
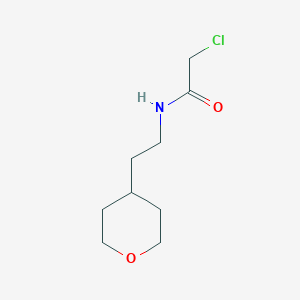
![4-chloro-N-[2-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]ethyl]butanamide](/img/structure/B8010951.png)

